molecular formula C16H35N B8665043 Isohexadecylamine CAS No. 94246-78-3

Isohexadecylamine

Cat. No.: B8665043
CAS No.: 94246-78-3
M. Wt: 241.46 g/mol
InChI Key: DRWUOVOJVMEODA-UHFFFAOYSA-N
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Description

Hexadecylamine (HDA), a C16 primary alkylamine, is widely utilized as a surfactant, capping agent, and stabilizing ligand in nanotechnology, materials science, and pharmaceutical applications. Its amphiphilic nature enables effective colloidal stabilization, surface functionalization, and controlled synthesis of nanomaterials. HDA plays a critical role in the synthesis of transition metal dichalcogenides (e.g., WS₂ nanosheets) , graphene quantum dots (GQDs) , copper nanowires (CuNWs) , and hydroxyapatite (HAP) crystals . Its ability to modulate textural properties in mesoporous materials and enhance cellular uptake in polymer-drug delivery systems further underscores its versatility.

Properties

CAS No.

94246-78-3

Molecular Formula

C16H35N

Molecular Weight

241.46 g/mol

IUPAC Name

14-methylpentadecan-1-amine

InChI

InChI=1S/C16H35N/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3

InChI Key

DRWUOVOJVMEODA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dodecylamine (C12) vs. Hexadecylamine (C16): Textural Properties in Mesoporous Materials

Increasing alkyl chain length from C12 (dodecylamine) to C16 (HDA) significantly enhances textural properties. For cyclodextrin (CD)-loaded mesoporous materials, HDA doubled surface area and pore volume compared to C12, improving adsorption capacity for polar (N₂) and apolar (CH₃Cl) gases. However, higher CD loading (2–6%) reduced these properties regardless of surfactant chain length .

Hexylamine (C6) vs. Hexadecylamine (C16): Cellular Uptake in Polymer Backbones

Hydrophobicity directly correlates with cellular uptake efficiency. Polymers incorporating HDA exhibited 2–3× higher siRNA fluorescence compared to hexylamine (C6) derivatives, attributed to enhanced membrane interaction. Cholesterol-modified polymers underperformed both, highlighting the balance between hydrophobicity and biocompatibility .

Toxicity Profile: Comparison with Secondary and Tertiary Amines

HDA derivatives like 2-(hexadecylamino)ethanol exhibit Class III toxicity (high), whereas tertiary amines (e.g., N,N-bis(2-hydroxyethyl)hexadecylamine) are Class I (low). Primary amines in PEG-2 hydrogenated tallow amine also show low toxicity, emphasizing the role of amine structure in safety profiles .

Adsorption Behavior: Solvent and Temperature Effects

HDA forms rigid films on iron-oxide surfaces in dodecane (298 K) but partially desorbs in hexadecane (313 K) due to thermal motion. This fluxionality impacts lubricant applications, where solvent polarity and temperature dictate adsorption stability .

Data Tables

Table 1: Structural and Functional Comparison of Alkylamines

Compound Chain Length Molecular Weight (g/mol) Key Applications Performance Metrics References
Hexadecylamine C16 241.45 WS₂ nanosheets, CuNWs, mesoporous materials 90.8% water separation in bitumen emulsions
Oleylamine C18 (unsaturated) 267.49 WS₂ nanosheets, nanoparticle synthesis Superior colloidal stability vs. HDA
Dodecylamine C12 185.36 Mesoporous materials Half surface area vs. HDA
Hexylamine C6 101.19 Polymer-drug delivery 2–3× lower cellular uptake vs. HDA
Octadecylamine C18 269.51 Nanowire synthesis Potential mobility limitations vs. HDA

Table 2: Toxicity Classification of Amine Derivatives

Compound Amine Type Toxicity Class Key Finding References
2-(Hexadecylamino)ethanol Secondary III (High) High toxicity in packaging materials
N,N-Bis(2-hydroxyethyl)hexadecylamine Tertiary I (Low) Low toxicity, frequent detection
PEG-2 hydrogenated tallow amine Primary I (Low) Rare detection, low risk

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